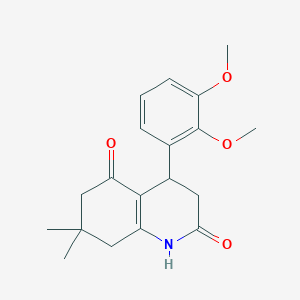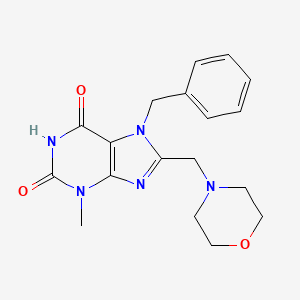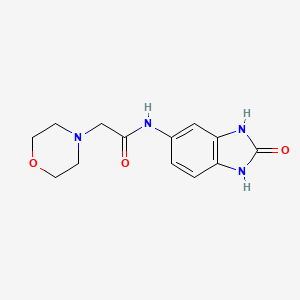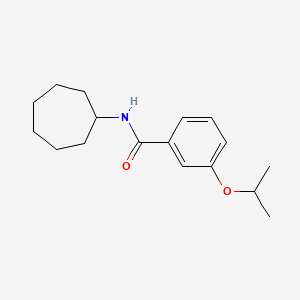![molecular formula C13H10BrNO4 B4413586 4-[(5-bromo-2-furoyl)amino]phenyl acetate](/img/structure/B4413586.png)
4-[(5-bromo-2-furoyl)amino]phenyl acetate
Vue d'ensemble
Description
4-[(5-bromo-2-furoyl)amino]phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is commonly used in the laboratory for its unique properties and effects.
Mécanisme D'action
The mechanism of action of 4-[(5-bromo-2-furoyl)amino]phenyl acetate is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to scavenge free radicals, which can cause oxidative damage to cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce oxidative stress and protect against cellular damage in various cell types. Additionally, it has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(5-bromo-2-furoyl)amino]phenyl acetate is its versatility in the laboratory. It can be used for a variety of applications, including drug development, material science, and biochemistry. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are many potential future directions for research on 4-[(5-bromo-2-furoyl)amino]phenyl acetate. One area of interest is the development of novel drugs based on this compound. It has been shown to have promising anticancer and anti-inflammatory properties, which could be further explored for therapeutic applications. Additionally, its unique chemical structure could be used as a building block for the synthesis of new materials with novel properties. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
Applications De Recherche Scientifique
4-[(5-bromo-2-furoyl)amino]phenyl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In medicinal chemistry, it has been used as a lead compound for the development of novel drugs. In material science, it has been used as a building block for the synthesis of functional materials. In biochemistry, it has been used as a tool for the study of enzyme activity and protein-protein interactions.
Propriétés
IUPAC Name |
[4-[(5-bromofuran-2-carbonyl)amino]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c1-8(16)18-10-4-2-9(3-5-10)15-13(17)11-6-7-12(14)19-11/h2-7H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKGUZZTPFOZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(5-methyl-2-thienyl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4413504.png)

![4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4413517.png)

![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4413529.png)
![N-ethyl-2-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydro-1(2H)-quinoxalinecarboxamide](/img/structure/B4413530.png)
![3-(1,3-benzodioxol-5-yl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4413540.png)
![5-[(4-fluorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole](/img/structure/B4413545.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4413561.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4413571.png)


amine hydrochloride](/img/structure/B4413596.png)
![N-[4-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B4413600.png)